2-(1H-imidazol-1-ylmethyl)cycloheptanone
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Overview
Description
2-(1H-imidazol-1-ylmethyl)cycloheptanone is a heterocyclic organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It features an imidazole ring attached to a cycloheptanone moiety, making it a unique structure in the realm of organic chemistry. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ylmethyl)cycloheptanone typically involves the reaction of cycloheptanone with imidazole in the presence of a suitable base. One common method is as follows:
Starting Materials: Cycloheptanone and imidazole.
Reagents: A base such as sodium hydride or potassium carbonate.
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. scaling up the laboratory synthesis method with appropriate modifications for large-scale production could be a feasible approach.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-ylmethyl)cycloheptanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
2-(1H-imidazol-1-ylmethyl)cycloheptanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)cycloheptanone is not well-documented. compounds containing imidazole rings are known to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-ylmethyl)cyclohexanone: Similar structure but with a six-membered cyclohexanone ring instead of a seven-membered cycloheptanone ring.
2-(1H-imidazol-1-ylmethyl)cyclopentanone: Similar structure but with a five-membered cyclopentanone ring.
2-(1H-imidazol-1-ylmethyl)cyclooctanone: Similar structure but with an eight-membered cyclooctanone ring.
Uniqueness
2-(1H-imidazol-1-ylmethyl)cycloheptanone is unique due to its seven-membered cycloheptanone ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. The larger ring size may influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)cycloheptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-5-3-1-2-4-10(11)8-13-7-6-12-9-13/h6-7,9-10H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQXPPYMXYHKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)CN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649312 |
Source
|
Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-13-8 |
Source
|
Record name | Cycloheptanone, 2-(1H-imidazol-1-ylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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